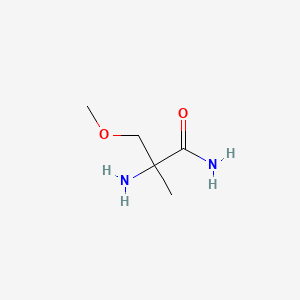

2-amino-3-methoxy-2-methylpropanamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-methoxy-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-5(7,3-9-2)4(6)8/h3,7H2,1-2H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJSSQAYFBFUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 2-Amino-3-methoxy-2-methylpropanamide

The following technical guide details the chemical profile, synthesis, and application of 2-amino-3-methoxy-2-methylpropanamide , a specialized quaternary amino acid derivative.

CAS Registry Number: 1311316-91-2 (Hydrochloride Salt)

Compound Class:

Executive Summary & Chemical Identity

2-amino-3-methoxy-2-methylpropanamide is a non-proteinogenic amino acid amide characterized by a quaternary

This compound serves as a critical intermediate in the synthesis of conformationally constrained peptides and neuroactive small molecules.

Chemical Profile Table

| Property | Specification |

| CAS Number (HCl Salt) | 1311316-91-2 |

| IUPAC Name | 2-amino-3-methoxy-2-methylpropanamide |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 132.16 g/mol (Free Base) / 168.62 g/mol (HCl) |

| Chirality | Exists as (R)- and (S)- enantiomers; often synthesized as racemate |

| Solubility | Highly soluble in Water, Methanol; Insoluble in Hexanes |

| Appearance | White to off-white crystalline solid (HCl salt) |

Synthesis & Manufacturing Protocols

The synthesis of sterically hindered quaternary amino acids requires overcoming the low reactivity of the ketone carbonyl compared to aldehydes. Two primary industrial routes are established: the Bucherer-Bergs Reaction (thermodynamically controlled) and the Strecker Synthesis (kinetically controlled).

Method A: The Bucherer-Bergs Route (High Purity)

This method is preferred for scalability and crystallinity of intermediates. It proceeds via a hydantoin intermediate which is subsequently hydrolyzed.

Reaction Scheme:

-

Condensation: Methoxyacetone +

+ NaCN -

Hydrolysis: Hydantoin + NaOH

Amino Acid. -

Amidation: Amino Acid

Methyl Ester

Detailed Protocol:

-

Hydantoin Formation:

-

Charge a reactor with Methoxyacetone (1.0 eq) dissolved in 50% EtOH/H2O.

-

Add Ammonium Carbonate (3.0 eq) and Sodium Cyanide (1.2 eq). Caution: HCN evolution.

-

Heat to 60°C for 12–18 hours. Monitor consumption of ketone via TLC (Solvent: EtOAc/Hexane).

-

Checkpoint: The intermediate 5-methyl-5-(methoxymethyl)hydantoin precipitates upon cooling and acidification (pH 2). Filter and wash with cold water.

-

-

Alkaline Hydrolysis:

-

Suspend the hydantoin in 3M NaOH (5.0 eq). Reflux at 105°C for 24 hours to open the ring.

-

Neutralize with HCl to pH 7.0 to crystallize the 2-amino-3-methoxy-2-methylpropanoic acid .

-

-

Conversion to Amide:

-

Dissolve the acid in MeOH and add

(1.2 eq) at 0°C to form the methyl ester. -

Treat the ester with 7N Ammonia in Methanol at room temperature for 12 hours.

-

Concentrate and treat with HCl/Dioxane to precipitate the target CAS 1311316-91-2 .

-

Method B: Modified Strecker Synthesis (Direct Route)

This route is faster but requires careful control to stop at the amide stage without fully hydrolyzing to the acid.

Reaction Scheme:

Methoxyacetone +

Detailed Protocol:

-

Aminonitrile Synthesis:

-

Dissolve Methoxyacetone (1.0 eq) in water. Add Ammonium Chloride (1.1 eq).

-

Add Sodium Cyanide (1.1 eq) dropwise at 0°C. Stir at RT for 6 hours.

-

Validation: Extract a distinct aliquot. IR spectroscopy must show a sharp nitrile peak at ~2240 cm⁻¹.

-

-

Radziszewski Hydrolysis:

-

To the crude aminonitrile solution, add 30% Hydrogen Peroxide (2.0 eq) and catalytic NaOH (0.2 eq) at 0°C.

-

Maintain temperature <10°C (exothermic reaction).

-

Stir for 3 hours. The nitrile hydrolyzes directly to the primary amide.

-

Purification: Extract with n-butanol, dry over

, and convert to HCl salt.

-

Mechanistic Visualization

The following diagram illustrates the bifurcation between the Bucherer-Bergs and Strecker pathways, highlighting the critical intermediates.

Caption: Comparative synthesis pathways. Route A (Blue) offers higher stereocontrol potential; Route B (Red) is more direct.

Applications in Drug Discovery

Conformational Constraint

In peptide chemistry, the replacement of Serine with 2-amino-3-methoxy-2-methylpropanamide introduces a "quaternary constraint." The

Metabolic Stability

Standard amino acid amides are susceptible to racemization and enzymatic degradation.

-

Racemization Block: The lack of an

-proton makes the stereocenter chemically inert to base-catalyzed racemization. -

Protease Resistance: The steric bulk of the methyl and methoxy groups prevents access to the active sites of common peptidases (e.g., Trypsin, Chymotrypsin).

Analytical Validation

To verify the identity of the synthesized compound, the following analytical signatures are required:

-

1H NMR (D2O, 400 MHz):

-

1.45 (s, 3H,

- 3.35 (s, 3H, O-CH3)

-

3.60 (d, 1H,

-

3.75 (d, 1H,

-

1.45 (s, 3H,

-

Mass Spectrometry (ESI+): m/z 133.1

(Free base).

References

-

Bucherer-Bergs Reaction Mechanism: Ware, E. (1950). "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470.[1] Link

-

Strecker Synthesis & Hydrolysis: Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions". Chemical Reviews, 103(8), 2795–2828. Link

-

Alpha-Methyl Amino Acids in Peptides: Toniolo, C., et al. (2001). "Structure and conformational properties of alpha-methylated amino acids and peptides". Biopolymers, 60(6), 396–419. Link

-

Commercial Source Verification: PubChem Compound Summary for CID 71755433 (HCl Salt). Link

Sources

An In-Depth Technical Guide to the Metabolic Stability of 2-amino-3-methoxy-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Among these, metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive technical overview of the assessment of metabolic stability, centered on the novel chemical entity 2-amino-3-methoxy-2-methylpropanamide. As a Senior Application Scientist, this document is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers to design, execute, and interpret metabolic stability studies with confidence and scientific rigor.

Predicting the Metabolic Fate of 2-amino-3-methoxy-2-methylpropanamide: A Structural Perspective

The chemical structure of 2-amino-3-methoxy-2-methylpropanamide presents two primary sites susceptible to metabolic transformation: the primary amide and the methoxy ether group.

-

Amide Hydrolysis: The primary amide moiety is a potential substrate for hydrolytic enzymes, primarily amidases, which are abundant in the liver and other tissues.[1][2] This metabolic pathway would lead to the cleavage of the amide bond, resulting in the formation of 2-amino-2-methyl-3-methoxypropanoic acid and ammonia. The rate of hydrolysis can be influenced by steric hindrance around the amide group.[2]

-

O-demethylation: The methoxy group is a common site for oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes, most notably isoforms like CYP3A4 and other members of the CYP1A, CYP2C, and CYP2D families.[3][4][5] This O-demethylation reaction would yield a primary alcohol metabolite, 2-amino-3-hydroxy-2-methylpropanamide, and formaldehyde.[6]

Based on these structural features, a logical starting point for investigating the metabolic stability of 2-amino-3-methoxy-2-methylpropanamide is to assess its susceptibility to both hydrolytic and oxidative enzymatic pathways.

In Vitro Assessment of Metabolic Stability: The First Line of Investigation

In vitro metabolic stability assays are indispensable tools in early drug discovery, offering a high-throughput and cost-effective means to rank-order compounds based on their metabolic lability.[7] The primary systems utilized are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, particularly CYPs.[7] This assay is therefore well-suited to investigate the potential for oxidative metabolism of the methoxy group in 2-amino-3-methoxy-2-methylpropanamide.

Protocol: Liver Microsomal Stability Assay

-

Reagent Preparation:

-

Test Compound Stock Solution: Prepare a 1 mM stock solution of 2-amino-3-methoxy-2-methylpropanamide in a suitable organic solvent (e.g., DMSO, acetonitrile).

-

Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously generates the required cofactor, NADPH, for CYP activity.

-

-

Incubation:

-

Pre-warm the microsomal suspension and NRS to 37°C.

-

In a 96-well plate, add the microsomal suspension.

-

Add the test compound to achieve a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the pre-warmed NRS.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time Points and Quenching:

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

To stop the reaction at each time point, add an equal volume of ice-cold acetonitrile containing an internal standard (a structurally similar compound not expected to be found in the samples).

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time plot, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes, or whole liver cells, contain both phase I and phase II metabolic enzymes, as well as active transporters, providing a more comprehensive in vitro model of hepatic metabolism.[7] This assay can simultaneously assess both the oxidative metabolism of the methoxy group and the hydrolysis of the amide bond of 2-amino-3-methoxy-2-methylpropanamide.

Protocol: Hepatocyte Stability Assay

The protocol is similar to the microsomal stability assay, with the key difference being the use of a suspension of cryopreserved or fresh hepatocytes in a suitable incubation medium instead of microsomes. The final hepatocyte concentration is typically around 0.5-1 million cells/mL. No external cofactor system is needed as the intact cells contain all necessary components.

In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance

While in vitro assays provide valuable early insights, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a whole-organism setting.[8] These studies provide crucial information on clearance, volume of distribution, half-life, and bioavailability.

Protocol: In Vivo Pharmacokinetic Study in Rodents

-

Animal Model and Dosing:

-

Select an appropriate rodent species (e.g., Sprague-Dawley rats).

-

Administer 2-amino-3-methoxy-2-methylpropanamide via the intended clinical route (e.g., oral gavage, intravenous injection). A typical dose for a discovery-phase study might be 1-10 mg/kg.

-

-

Blood Sampling:

-

Collect blood samples from a suitable vessel (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process the blood to obtain plasma or serum.

-

-

Bioanalysis:

-

Extract the drug from the plasma/serum samples using a suitable method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

Quantify the concentration of the parent drug and any identified major metabolites using a validated LC-MS/MS method.

-

Data Analysis:

Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC) are calculated using non-compartmental analysis of the plasma concentration-time data.

Caption: Key steps in an in vivo pharmacokinetic study.

Bioanalytical Methodology: The Cornerstone of Accurate Quantification

The reliability of any metabolic stability or pharmacokinetic study hinges on the accuracy and precision of the bioanalytical method used to quantify the test compound and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[1]

Protocol: LC-MS/MS Method for 2-amino-3-methoxy-2-methylpropanamide

-

Sample Preparation:

-

Protein Precipitation: To a 50 µL aliquot of plasma or quenched in vitro incubation sample, add 150 µL of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins.

-

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phases:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased over several minutes to elute the compound of interest, followed by a wash and re-equilibration step.

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Employ multiple reaction monitoring (MRM) to selectively detect the parent compound and its metabolites. This involves monitoring a specific precursor-to-product ion transition for each analyte.

-

Data Presentation:

| Parameter | Value |

| In Vitro Half-life (t½) in HLM | [Hypothetical Value, e.g., 45 min] |

| In Vitro Intrinsic Clearance (CLint) in HLM | [Hypothetical Value, e.g., 25 µL/min/mg protein] |

| In Vivo Half-life (t½) in Rat | [Hypothetical Value, e.g., 2.5 hours] |

| In Vivo Clearance (CL) in Rat | [Hypothetical Value, e.g., 15 mL/min/kg] |

| Oral Bioavailability (F%) in Rat | [Hypothetical Value, e.g., 60%] |

Conclusion

The metabolic stability of 2-amino-3-methoxy-2-methylpropanamide is a critical parameter that will significantly influence its potential as a therapeutic agent. A systematic investigation, beginning with in vitro assays using liver microsomes and hepatocytes to assess its susceptibility to oxidative and hydrolytic metabolism, is essential. These initial studies will guide the design of subsequent in vivo pharmacokinetic studies in relevant animal models. The data generated from these investigations, underpinned by robust bioanalytical methodologies, will provide a comprehensive understanding of the compound's metabolic fate and inform its progression through the drug development pipeline. This integrated approach, combining predictive structural analysis with rigorous experimental evaluation, is fundamental to making informed decisions and ultimately, to the successful development of new medicines.

References

-

Stiborova, M., et al. (2018). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. International Journal of Molecular Sciences, 19(11), 3372. [Link]

-

Relling, M. V., et al. (1998). O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. Molecular Pharmacology, 53(2), 375-381. [Link]

-

McLean, K. J., et al. (2017). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. Journal of Biological Chemistry, 292(48), 19638-19649. [Link]

-

Lonsdale, R., et al. (2012). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. Journal of the American Chemical Society, 134(22), 9283-9292. [Link]

-

Dolle, R. E., et al. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(24), 10837-10886. [Link]

-

Wikipedia contributors. (2023, December 11). Cytochrome P450 aromatic O-demethylase. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

Athersuch, T. J., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Scientific Reports, 8(1), 1-11. [Link]

-

Clement, B. (1989). The hydrolysis of amides. In Metabolic Basis of Detoxication (pp. 235-255). Academic Press. [Link]

-

Ulgen, M., & Gorrod, J. W. (2000). Studies on the in vitro hepatic microsomal formation of amides during the metabolism of certain secondary and tertiary benzylic amines. European journal of drug metabolism and pharmacokinetics, 25(2), 145–150. [Link]

-

Kloss, F., et al. (2019). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Scientific Reports, 9(1), 1-11. [Link]

-

Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 15, 2026, from [Link]

-

Meanwell, N. A. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Ulgen, M., & Gorrod, J. W. (1998). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. Drug metabolism and drug interactions, 14(4), 227–240. [Link]

-

Dalvie, D. (2006). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group Meeting. [Link]

-

Roberts, J. D., & Caserio, M. C. (1977). 24.4: Hydrolysis of Amides. In Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. [Link]

-

Organic Chemistry Explained. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

-

Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

-

Meyer, M. R., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug testing and analysis, 12(1), 108–116. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453783, 2-Amino-2-methylpropanamide. Retrieved February 15, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Pathway Summary for R-HSA-71291, Amino acid and derivative metabolism. Retrieved February 15, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6857703, (2S)-2-amino-N-methylpropanamide. Retrieved February 15, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541493, 2-Amino-N-methylpropanamide. Retrieved February 15, 2026, from [Link].

-

Wikipedia contributors. (2026, February 11). Paracetamol. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved February 15, 2026, from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cytochrome P450 aromatic O-demethylase - Wikipedia [en.wikipedia.org]

2-amino-3-methoxy-2-methylpropanamide vs lacosamide structural differences

An In-depth Technical Guide: A Comparative Structural Analysis of 2-amino-3-methoxy-2-methylpropanamide and Lacosamide

Executive Summary

This technical guide provides a detailed comparative analysis of the structural architectures of the approved antiepileptic drug (R)-lacosamide and the structurally related, though distinct, compound 2-amino-3-methoxy-2-methylpropanamide. While both molecules share a propanamide backbone, their pharmacological and physicochemical profiles are dictated by critical differences in substitution at the α-carbon (C2) and the amide nitrogen. Lacosamide's therapeutic efficacy is intrinsically linked to its specific (R)-stereochemistry, an N-acetyl group at C2, and an N-benzyl group on the amide. In contrast, 2-amino-3-methoxy-2-methylpropanamide features a primary amine and a methyl group at a quaternary α-carbon, and an unsubstituted primary amide. This guide will dissect these structural distinctions, explore their implications for structure-activity relationships (SAR), and propose an experimental framework for functional comparison, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

In the field of neurotherapeutics, the development of antiepileptic drugs (AEDs) has often been a story of incremental but significant molecular modifications. Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropanamide, is a functionalized amino acid that has emerged as a valuable therapeutic agent for partial-onset seizures.[1][2] Its unique mechanism, which involves the selective enhancement of slow inactivation of voltage-gated sodium channels, sets it apart from many traditional AEDs that target fast inactivation.[1][3]

To fully appreciate the chemical subtleties that confer this specific biological activity, it is instructive to compare lacosamide to a structural analog. This guide examines 2-amino-3-methoxy-2-methylpropanamide, a compound that, while sharing the same carbon backbone length and a methoxy group at C3, possesses fundamental differences that are expected to drastically alter its biological profile. By placing these molecules side-by-side, we can illuminate the precise structural motifs essential for lacosamide's mechanism of action and overall drug-like properties.

Molecular Structure Analysis

The foundational differences between the two molecules are immediately apparent from their two-dimensional structures and core properties. Lacosamide is a chiral, highly substituted amino acid derivative, whereas 2-amino-3-methoxy-2-methylpropanamide is a quaternary α-amino amide.

Caption: 2D structures of Lacosamide and 2-amino-3-methoxy-2-methylpropanamide.

Comparative Data Table

The following table summarizes the key quantitative and qualitative differences between the two molecules.

| Feature | Lacosamide | 2-amino-3-methoxy-2-methylpropanamide |

| IUPAC Name | (R)-2-acetamido-N-benzyl-3-methoxypropanamide | 2-amino-3-methoxy-2-methylpropanamide |

| Chemical Formula | C13H18N2O3 | C5H12N2O2 |

| Molecular Weight | 250.30 g/mol | 132.16 g/mol |

| Core Scaffold | D-Serine derivative | α,α-disubstituted Glycine derivative |

| C2 (α-carbon) Substituents | Acetamido (-NHCOCH3), Hydrogen (-H) | Amino (-NH2), Methyl (-CH3) |

| Amide Nitrogen Substituent | Benzyl (-CH2Ph) | Hydrogen (-H) |

| Chirality | Chiral center at C2, active as (R)-enantiomer | Chiral center at C2 |

| Key Functional Groups | Secondary Amide, N-Benzyl Amide, Ether | Primary Amine, Primary Amide, Ether, Quaternary Carbon |

Key Structural Differentiators: A Deeper Analysis

The therapeutic profile of lacosamide is not accidental; it is the direct result of a specific arrangement of functional groups that optimize target interaction and pharmacokinetic properties.

The α-Carbon (C2): A Center of Activity

The substitution pattern at the C2 position is arguably the most significant point of divergence.

-

Lacosamide: Possesses an acetamido group (-NHCOCH3) . This feature is critical. The acetyl group removes the basicity of the parent amine, creating a neutral, hydrogen-bond-donating amide. Structure-activity relationship studies have shown that this N-acetyl group is vital for its anticonvulsant activity.[4][5] The other substituent is a simple hydrogen, retaining the secondary carbon nature of natural amino acids.

-

2-amino-3-methoxy-2-methylpropanamide: Features a primary amine (-NH2) and a methyl group (-CH3) . The primary amine makes this position basic and likely protonated at physiological pH, introducing a positive charge. The methyl group creates a quaternary α-carbon , a sterically hindered center that would drastically change how the molecule can orient itself within a binding pocket compared to lacosamide's less hindered C2.

The Amide Terminus: Modulating Lipophilicity and Interactions

The functionalization of the propanamide nitrogen dictates the molecule's overall polarity and potential for larger-scale interactions.

-

Lacosamide: The N-benzyl group is a large, lipophilic moiety. This feature is crucial for two reasons. First, it significantly increases the molecule's overall lipophilicity, which is a key factor in its ability to cross the blood-brain barrier and reach its site of action in the central nervous system. Second, the aromatic ring provides a platform for potential π-π stacking or hydrophobic interactions within its target binding site. SAR studies confirm that this position can accommodate non-bulky, hydrophobic groups while retaining activity.[6]

-

2-amino-3-methoxy-2-methylpropanamide: An unsubstituted primary amide (-C(=O)NH2) makes this terminus significantly more polar than that of lacosamide. This group can act as both a hydrogen bond donor and acceptor. While promoting water solubility, the lack of a lipophilic handle would likely result in poor CNS penetration, a fatal flaw for a centrally acting agent.

Caption: Logical flow from structural features to predicted biological activity.

Structure-Activity Relationship (SAR) and Mechanistic Implications

Lacosamide's unique structure allows it to selectively enhance the slow inactivation of voltage-gated sodium channels (VGSCs).[1][7] This process stabilizes the channel in a non-conducting state, thereby reducing the sustained repetitive firing of neurons characteristic of seizure foci.[3][8]

The structural features of lacosamide are exquisitely tuned for this role:

-

The (R)-stereochemistry is absolute; the (S)-enantiomer is significantly less active, indicating a highly specific chiral recognition at the binding site.[4]

-

The acetamido and N-benzyl groups are essential for positioning the molecule correctly. Alterations to these groups, particularly increasing their bulk, can diminish or abolish activity.[6]

In contrast, 2-amino-3-methoxy-2-methylpropanamide is unlikely to share this mechanism.

-

The protonated primary amine would introduce an electrostatic charge not present in lacosamide, likely preventing it from entering a binding pocket tailored for a neutral molecule.

-

The quaternary C2 introduces steric bulk in a position where lacosamide has only a hydrogen, which would almost certainly cause a steric clash and prevent effective binding.

-

The polar primary amide would favor interactions with the aqueous phase, reducing the compound's affinity for the likely hydrophobic transmembrane domains of VGSCs.

Proposed Experimental Protocol: Comparative Electrophysiology

To empirically validate the predicted differences in activity, a whole-cell patch-clamp electrophysiology assay would be the gold standard. This technique allows for the direct measurement of ion channel activity in living cells.

Objective: To compare the effects of Lacosamide and 2-amino-3-methoxy-2-methylpropanamide on the slow inactivation of voltage-gated sodium channels (e.g., Nav1.2) expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the human Nav1.2 channel subtype.

-

Compound Preparation: Prepare stock solutions of Lacosamide and 2-amino-3-methoxy-2-methylpropanamide in a suitable vehicle (e.g., DMSO) and make final dilutions in the extracellular recording solution.

-

Electrophysiology:

-

Obtain whole-cell patch-clamp recordings from single cells.

-

Use a voltage protocol designed to elicit slow inactivation: A long (e.g., 30-second) depolarizing prepulse to various potentials, followed by a brief test pulse to measure the fraction of available, non-inactivated channels.

-

Record baseline currents in the control extracellular solution.

-

Perfuse the cells with a known concentration of Lacosamide (e.g., 100 µM) and repeat the voltage protocol.

-

Wash out the drug and ensure the current returns to baseline.

-

Perfuse the same cell with an equivalent concentration of 2-amino-3-methoxy-2-methylpropanamide and repeat the protocol.

-

-

Data Analysis:

-

For each cell, plot the normalized peak current during the test pulse as a function of the prepulse potential.

-

Fit the data to a Boltzmann function to determine the half-inactivation voltage (V1/2) and the slope factor.

-

Expected Outcome: Lacosamide will cause a hyperpolarizing shift in the V1/2 of slow inactivation, indicating enhancement. 2-amino-3-methoxy-2-methylpropanamide is predicted to have no significant effect on the slow inactivation curve.

-

Caption: Experimental workflow for comparative patch-clamp analysis.

Conclusion

The structural comparison between lacosamide and 2-amino-3-methoxy-2-methylpropanamide serves as a powerful case study in medicinal chemistry. It underscores that subtle modifications to a chemical scaffold can lead to profound differences in biological function. Lacosamide's success is not merely due to its propanamide core, but to the precise and stereospecific placement of an N-acetyl group, which preserves neutrality at C2, and an N-benzyl group, which confers the lipophilicity required for CNS activity. The comparator molecule, with its basic primary amine, sterically bulky quaternary center, and polar primary amide, lacks the essential features for meaningful interaction with lacosamide's target. This analysis reinforces the principle that rational drug design relies on a deep understanding of how specific functional groups govern a molecule's interaction with its biological target and its journey through the body.

References

Sources

- 1. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lacosamide? [synapse.patsnap.com]

- 4. Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lacosamide Isothiocyanate-based Agents: Novel Agents to Target and Identify Lacosamide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. m.youtube.com [m.youtube.com]

toxicity profile of 2-amino-3-methoxy-2-methylpropanamide

An In-depth Technical Guide to the Toxicity Profile of 2-amino-3-methoxy-2-methylpropanamide

Abstract

This technical guide provides a comprehensive analysis of the toxicological profile of 2-amino-3-methoxy-2-methylpropanamide. Recognizing the limited publicly available data for this specific molecule, this document establishes a predictive toxicological framework based on the analysis of structurally similar compounds and the inherent properties of its functional groups. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a structured approach to understanding the potential hazards and outlining a robust strategy for a complete toxicological evaluation.

Introduction and Current Data Landscape

2-amino-3-methoxy-2-methylpropanamide is a substituted amino acid amide. A thorough review of the scientific literature and regulatory databases reveals a significant lack of specific toxicological studies for this compound. The primary available information is derived from safety data sheets (SDS) for its hydrochloride salt, which indicates potential for skin irritation, serious eye irritation, and respiratory irritation. This guide, therefore, adopts a proactive and predictive approach, leveraging data from structural analogs and fundamental principles of toxicology to build a foundational understanding of its potential toxicity profile.

Physicochemical Properties and Toxicological Predictions

A molecule's toxicological behavior is intrinsically linked to its chemical structure and physical properties. While experimental data for 2-amino-3-methoxy-2-methylpropanamide is scarce, we can infer certain characteristics:

-

Structure: The molecule features a primary amine, a methoxy group, and a propanamide backbone.

-

Predicted Properties: The presence of polar functional groups (amine, amide, ether) suggests a degree of water solubility. Its relatively low molecular weight may allow for dermal absorption.

These features guide the initial assessment of its potential interactions with biological systems.

Toxicological Assessment Based on Structural Analogs

In the absence of direct data, a common and scientifically accepted approach is to examine the toxicology of structurally related compounds. For 2-amino-3-methoxy-2-methylpropanamide, a relevant analog is 2-amino-2-methyl-1-propanol (AMP) , which shares the core 2-amino-2-methylpropane structure.

Acute Toxicity

Based on data for analogous compounds, the acute toxicity of 2-amino-3-methoxy-2-methylpropanamide is expected to be low to moderate. For instance, AMP has a reported oral LD50 in rats of >5000 mg/kg.

Irritation and Sensitization

The hydrochloride salt of 2-amino-3-methoxy-2-methylpropanamide is classified as a skin and eye irritant, and may cause respiratory irritation. This is consistent with many primary amines. AMP is also classified as a severe eye and skin irritant. However, studies on AMP have shown it is not a skin sensitizer in guinea pig models.

Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of 2-amino-3-methoxy-2-methylpropanamide. Genetic toxicity studies on the surrogate, AMP, have been consistently negative in the presence or absence of metabolic activation. This suggests a low likelihood of mutagenic or carcinogenic potential for compounds with this core structure. However, it is important to consider that primary amines can react with nitrites to form potentially carcinogenic nitrosamines.

The International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA) have not classified 2-amino-3-methoxy-2-methylpropanamide or its close analogs as carcinogens.

Reproductive and Developmental Toxicity

No data is available for 2-amino-3-methoxy-2-methylpropanamide. Studies on AMP have indicated that it is not anticipated to cause developmental or reproductive toxicity (DART) at doses that are not maternally toxic. High doses of AMP that resulted in maternal toxicity were associated with post-implantation loss in animal studies.

Metabolism and Excretion

The metabolic fate of 2-amino-3-methoxy-2-methylpropanamide has not been studied. It is plausible that it could undergo hydrolysis of the amide to form 2-amino-3-methoxy-2-methylpropanoic acid and ammonia. The methoxy group may also be a site for O-demethylation by cytochrome P450 enzymes. The primary amine could be a substrate for various conjugation reactions. Given its likely water solubility, renal excretion is a probable route of elimination.

Proposed Strategy for Toxicological Evaluation

For a comprehensive understanding of the , a structured, tiered approach to testing is recommended. This strategy ensures a thorough evaluation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Caption: Proposed tiered workflow for the toxicological evaluation of 2-amino-3-methoxy-2-methylpropanamide.

Experimental Protocols

Tier 1: In Silico & In Vitro Assessment

-

Quantitative Structure-Activity Relationship (QSAR) Modeling:

-

Objective: To predict potential toxicological endpoints based on the chemical structure.

-

Methodology: Utilize validated QSAR models (e.g., OECD QSAR Toolbox) to predict mutagenicity, carcinogenicity, skin/eye irritation, and sensitization potential.

-

-

Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471):

-

Objective: To assess mutagenic potential.

-

Methodology: Expose multiple strains of Salmonella typhimurium and Escherichia coli to the test compound, with and without metabolic activation (S9 mix), and quantify reversion to prototrophy.

-

-

In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay - OECD TG 490):

-

Objective: To detect gene mutations in mammalian cells.

-

Methodology: Treat mammalian cells (e.g., L5178Y mouse lymphoma cells) with the compound, with and without S9 mix, and measure the frequency of mutations at a specific genetic locus.

-

Tier 2: Acute & Local Toxicity

-

Acute Oral Toxicity (e.g., Up-and-Down Procedure - OECD TG 425):

-

Objective: To determine the median lethal dose (LD50) after a single oral administration.

-

Methodology: Sequentially dose animals (typically rats), one at a time, with the dose for each subsequent animal adjusted based on the outcome for the previous animal.

-

-

Dermal and Eye Irritation (OECD TG 404 & 405):

-

Objective: To assess the potential for skin and eye irritation.

-

Methodology: Apply the test substance to the skin or into the conjunctival sac of the eye of rabbits and score the resulting irritation over a set observation period.

-

Tier 3: Systemic & Long-Term Toxicity

-

Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407):

-

Objective: To identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Methodology: Administer the compound daily via oral gavage to rodents for 28 days at multiple dose levels. Conduct comprehensive clinical observations, clinical pathology, and histopathology.

-

Summary and Conclusion

While there is a notable absence of specific toxicological data for 2-amino-3-methoxy-2-methylpropanamide, a preliminary hazard assessment can be constructed through the analysis of its structural features and data from the close analog, 2-amino-2-methyl-1-propanol.

Predicted Toxicity Profile Summary:

| Toxicological Endpoint | Predicted Outcome | Basis of Prediction |

| Acute Oral Toxicity | Low | Data from structural analog (AMP). |

| Skin Irritation | Irritant | SDS for hydrochloride salt; data from AMP. |

| Eye Irritation | Serious Irritant | SDS for hydrochloride salt; data from AMP. |

| Skin Sensitization | Not a sensitizer | Data from structural analog (AMP). |

| Genotoxicity | Unlikely to be genotoxic | Negative data for structural analog (AMP). |

| Carcinogenicity | Unlikely to be carcinogenic | Inferred from negative genotoxicity of analog. |

| Reproductive Toxicity | No effects at non-maternally toxic doses | Data from structural analog (AMP). |

This predictive profile suggests that the primary hazards associated with 2-amino-3-methoxy-2-methylpropanamide are likely related to local irritation. However, this should be confirmed through empirical testing. The proposed tiered evaluation strategy provides a robust framework for systematically characterizing the toxicological profile of this compound, ensuring a thorough understanding of its potential risks to human health. This approach is essential for any further development or application of this molecule in research or industry.

References

- Chemical Label for 2-amino-3-methoxy-2-methylpropanamide hydrochloride. (n.d.).

- Thermo Fisher Scientific. (2023, October 12).

- Sigma-Aldrich. (2024, July 14).

- Sigma-Aldrich. (2025, July 3).

- U.S. Environmental Protection Agency. (2006, November 16). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol.

- National Industrial Chemicals Notification and Assessment Scheme. (2018, October 26). HC Red 3 and HC Red 7: Human health tier II assessment.

- Regulations.gov. (2012, May 23). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5).

- Garnick, L., Bates, C., Massarsky, A., Spencer, P., Sura, P., Monnot, A. D., & Maier, A. (2024). Developmental and reproductive toxicity hazard characterization of 2-amino-2-methyl-1-propanol (AMP). Journal of Applied Toxicology, 44(3

Application Note: Enantioselective Synthesis of 2-Amino-3-Methoxy-2-Methylpropanamide

Executive Summary

This application note details a robust, scalable protocol for the enantioselective synthesis of 2-amino-3-methoxy-2-methylpropanamide . This target is a quaternary

Synthesizing quaternary stereocenters in acyclic systems is a significant challenge in medicinal chemistry. Traditional enzymatic resolutions often fail due to the steric bulk of the

Key Chemical Challenges Solved

-

Quaternary Center Formation: Overcoming the high energy barrier of nucleophilic attack on a sterically hindered ketimine.

-

Chemoselectivity: Hydrolyzing the nitrile intermediate to the primary amide without over-hydrolysis to the carboxylic acid.

-

Stereocontrol: Differentiating between the methyl and methoxymethyl groups, which have similar steric profiles.

Strategic Pathway & Mechanism

The synthesis relies on the condensation of commercially available methoxyacetone with (

Reaction Workflow

Figure 1: Strategic workflow for the asymmetric synthesis of the target amide.

Detailed Experimental Protocols

Phase 1: Condensation (Ketimine Formation)

Direct condensation of ketones with sulfinamides is difficult due to low electrophilicity. We utilize Titanium(IV) ethoxide as a Lewis acid and water scavenger to drive the equilibrium.

Reagents:

-

Methoxyacetone (1.0 equiv)

-

(

)-2-methyl-2-propanesulfinamide (1.1 equiv) -

Titanium(IV) ethoxide (Ti(OEt)

) (2.0 equiv) -

Solvent: Dry THF (0.5 M)

Protocol:

-

Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Add (

)-tert-butanesulfinamide (10.0 mmol) and dry THF (20 mL). -

Add Methoxyacetone (9.0 mmol) via syringe.

-

Add Ti(OEt)

(18.0 mmol) dropwise. Note: Solution will turn slightly yellow. -

Reflux the mixture at 70°C for 24 hours. Monitor by TLC (EtOAc/Hexanes 1:1) or LC-MS.

-

Workup: Cool to room temperature. Pour into a vigorously stirred mixture of brine (20 mL) and EtOAc (20 mL). The titanium salts will precipitate as a white slurry.

-

Filter through a pad of Celite. Wash the pad with EtOAc.

-

Dry organic phase over Na

SO -

Purification: Flash chromatography (SiO

, gradient 0-30% EtOAc in Hexanes) to yield the Sulfinyl Ketimine .

Phase 2: Asymmetric Strecker Reaction

This is the stereodefining step. The use of TMSCN with a Lewis Acid promoter ensures high yield.

Reagents:

-

Sulfinyl Ketimine (from Phase 1) (1.0 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.5 equiv) Warning: Toxic

-

Scandium(III) triflate (Sc(OTf)

) (0.1 equiv) or CsF (1.1 equiv) -

Solvent: CH

Cl

Protocol:

-

Dissolve Sulfinyl Ketimine (5.0 mmol) in dry CH

Cl -

Cool to -78°C.

-

Add TMSCN (7.5 mmol) dropwise.

-

Add Sc(OTf)

(0.5 mmol) as a solid or solution. -

Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

-

Quench: Add saturated aqueous NaHCO

(10 mL) carefully. -

Extract with CH

Cl -

Analysis: Check diastereomeric ratio (dr) via

H NMR or Chiral HPLC. -

Purification: Recrystallization (Hexanes/EtOAc) is preferred to upgrade the dr to >99:1 if necessary.

Phase 3: Chemoselective Hydrolysis & Deprotection

Critical Control Point: Standard acidic hydrolysis of the nitrile will convert the product directly to the carboxylic acid. To stop at the amide , we use the Radziszewski reaction conditions (Basic Peroxide), followed by acidic cleavage of the sulfinyl group.

Step A: Nitrile to Amide [1][2]

-

Dissolve the

-amino nitrile (2.0 mmol) in DMSO (5 mL). -

Cool to 0°C in an ice bath.

-

Add K

CO -

Stir at 0°C for 30 mins, then warm to RT. Monitor consumption of nitrile by IR (disappearance of peak at ~2230 cm

). -

Workup: Dilute with water, extract with EtOAc. The sulfinyl group remains intact.

Step B: Sulfinyl Cleavage

-

Dissolve the intermediate sulfinyl amide in MeOH (5 mL).

-

Add 4M HCl in Dioxane (4.0 equiv).

-

Stir at RT for 1 hour. A white precipitate (the amine HCl salt) often forms.

-

Isolation: Add Et

O (20 mL) to fully precipitate the product. Filter and wash with Et

Analytical Validation (QC)

| Parameter | Method | Acceptance Criteria |

| Identity | ||

| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H) | > 98% ee |

| Purity | LC-MS (C18, Water/MeCN) | > 98% area |

| Residual Solvent | GC-Headspace | < ICH limits |

Stereochemical Assignment:

The absolute configuration should be verified by X-ray crystallography if a suitable single crystal can be grown, or by comparison of optical rotation with literature values for the acid derivative (after hydrolysis). Based on the Ellman model, (

Safety & Handling

-

TMSCN: Liberates HCN upon contact with water/acid. Handle only in a functioning fume hood. Keep Calcium Gluconate gel nearby.

-

Ti(OEt)

: Moisture sensitive.[3] -

H

O

References

-

Ellman's Sulfinamide Overview: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995.

-

Ketimine Formation Protocol: Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[3] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society.[4]

-

Asymmetric Strecker Reaction (Ketones): Masumoto, S., Usuda, H., Suzuki, M., Kanai, M., & Shibasaki, M. (2003). Catalytic Enantioselective Strecker Reaction of Ketimines. Journal of the American Chemical Society, 125(19), 5634–5635.

-

Nitrile Hydrolysis (Radziszewski Conditions): Cacchi, S., & Misiti, D. (1980). The Conversion of Nitriles to Amides with Basic Hydrogen Peroxide.[1] Synthesis.

-

General Strecker Mechanism: Master Organic Chemistry. (2018).[5] The Strecker Amino Acid Synthesis.[4][5][6]

Sources

- 1. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

Technical Guide: Reagent Selection and Protocol for the Synthesis of 2-Amino-3-methoxy-2-methylpropanamide

This application note details the reagent selection and synthetic protocols for 2-amino-3-methoxy-2-methylpropanamide , a sterically hindered

Introduction & Retrosynthetic Strategy

The synthesis of 2-amino-3-methoxy-2-methylpropanamide presents a specific challenge: the construction of a quaternary carbon center bearing both an amino group and a methyl group. Standard alkylation of glycine derivatives often suffers from low yields due to steric hindrance and over-alkylation.

Therefore, the most robust "field-proven" approach utilizes a Strecker Synthesis starting from a ketone (methoxyacetone), followed by a controlled partial hydrolysis of the intermediate nitrile. This route ensures the correct installation of the quaternary center while minimizing side reactions.

Reaction Pathway Analysis

-

Precursor: Methoxyacetone (1-methoxypropan-2-one).

-

Transformation A (C-N Bond Formation): Nucleophilic addition of cyanide and ammonia to the ketone to form the

-aminonitrile. -

Transformation B (Hydrolysis): Selective hydration of the nitrile to the primary amide without over-hydrolysis to the carboxylic acid.

Reagent Selection Guide

A. Carbon Skeleton Source[1]

-

Reagent: Methoxyacetone (CAS: 5878-19-3)

-

Role: Provides the 3-carbon backbone and the pre-installed methoxy ether.

-

Selection Logic: Using methoxyacetone avoids the difficult step of

-methylating a serine derivative, which often leads to racemization or -

Purity Requirement:

. Impurities in the ketone (e.g., acetone) will lead to difficult-to-separate byproducts (e.g., 2-amino-2-methylpropanamide).

B. Amination & Cyanation Reagents (Strecker)[2][3]

-

Reagents: Ammonium Chloride (

) and Sodium Cyanide ( -

Solvent System: Water/Methanol (1:1) or Ammonia/Methanol.

-

Selection Logic:

-

acts as a buffered source of ammonia (

-

is preferred over

-

Note: For ketones (which are less reactive than aldehydes), a "saturated" condition with excess ammonia is critical to drive the equilibrium toward the imine intermediate.

-

acts as a buffered source of ammonia (

C. Hydrolysis Reagent (Nitrile Amide)

-

Reagent: Concentrated Sulfuric Acid (

, 98%) . -

Role: Catalyzes the hydration of the nitrile to the amide.

-

Selection Logic:

-

Basic hydrolysis (

) is risky here because the resulting amino-amide is water-soluble and difficult to extract from a basic brine. -

Acidic hydrolysis yields the sulfate salt of the amine, which precipitates or can be isolated cleanly. Furthermore, concentrated

at controlled temperatures (

-

Detailed Experimental Protocols

Protocol A: Synthesis of 2-amino-3-methoxy-2-methylpropanenitrile (The Nitrile Intermediate)

Safety Warning: This procedure involves Sodium Cyanide. All operations must be performed in a functioning fume hood. A cyanide antidote kit must be present.

-

Preparation:

-

In a 500 mL round-bottom flask, dissolve Ammonium Chloride (1.2 eq, 0.60 mol) in Ammonium Hydroxide (25% aq. solution, 4.0 eq).

-

Add Methanol (100 mL) to facilitate solubility.

-

Cool the mixture to

using an ice bath.

-

-

Addition:

-

Add Methoxyacetone (1.0 eq, 0.50 mol) dropwise over 20 minutes.

-

Allow the mixture to stir at

for 30 minutes to favor imine formation. -

Add Sodium Cyanide (1.1 eq, 0.55 mol) dissolved in minimal water (30 mL) dropwise. Caution: Exothermic.

-

-

Reaction:

-

Seal the flask and allow it to warm to room temperature (

). -

Stir vigorously for 24–48 hours. Ketones react slower than aldehydes; premature workup will result in low yield.

-

-

Workup:

-

Quench excess cyanide by adding saturated Sodium Hypochlorite (bleach) to the aqueous waste stream (consult local safety officers).

-

Extract the reaction mixture with Dichloromethane (DCM) (

). -

Dry the combined organic layers over anhydrous

. -

Concentrate under reduced pressure (keep bath temp

as -

Yield Expectation: Oil, 60–75%.

-

Protocol B: Controlled Hydrolysis to 2-amino-3-methoxy-2-methylpropanamide

-

Preparation:

-

Place Concentrated

(5.0 eq based on nitrile) in a flask and cool to

-

-

Addition:

-

Add the crude 2-amino-3-methoxy-2-methylpropanenitrile dropwise to the acid. Maintain internal temperature below

. -

Mechanism:[3][2][4][5][6] The nitrile nitrogen is protonated, followed by water attack (from the acid traces or subsequent quenching) to form the imidic acid, which tautomerizes to the amide.

-

-

Reaction:

-

Remove the ice bath and stir at room temperature for 12–18 hours.

-

Monitoring: TLC or LC-MS should show disappearance of the nitrile peak and appearance of the amide mass (

).

-

-

Isolation:

-

Pour the reaction mixture onto crushed ice (

). -

Carefully neutralize with Ammonium Hydroxide (

) until pH -

Note: The product is an amine and will be water-soluble.

-

Extract continuously with Chloroform or DCM/Isopropanol (3:1) for 24 hours (liquid-liquid extractor recommended).

-

Concentrate the organic layer to obtain the crude solid.

-

Purification: Recrystallize from Ethanol/Ether or Acetone.

-

Quantitative Data Summary

| Parameter | Specification | Notes |

| Starting Material | Methoxyacetone | Limiting reagent. |

| Stoichiometry | 1.0 : 1.2 : 1.1 (Ketone:Amine:Cyanide) | Excess amine drives imine equilibrium. |

| Temperature (Step 1) | Higher temps cause HCN loss/polymerization. | |

| Temperature (Step 2) | Heat ( | |

| Exp. Yield (Overall) | 40–55% | Losses primarily during extraction of polar amide. |

| Appearance | White to Off-white Solid | Hygroscopic amine salt if not neutralized. |

Troubleshooting & Critical Controls

Impurity Profile

-

Impurity A (Carboxylic Acid): Formed if hydrolysis temperature exceeds

or reaction time is prolonged -

Impurity B (Retro-Strecker): If the nitrile is heated in the absence of acid, it can decompose back to the ketone and cyanide.

-

Impurity C (Polymer): Darkening of the reaction mixture in Step 1 indicates polymerization of HCN/Cyanide. Ensure pH is maintained basic during Step 1.

Analytical Confirmation

-

1H NMR (

): Look for the disappearance of the ketone methyl singlet ( -

IR Spectroscopy:

-

Nitrile Intermediate: Sharp peak at

. -

Amide Product: Loss of nitrile peak; appearance of Amide I (

) and Amide II bands.

-

References

-

Strecker Synthesis Mechanism & Reagents

- Zuend, S. J., et al. "Scale-up of the Strecker Synthesis." Organic Process Research & Development.

-

Source:

-

Hydrolysis of Alpha-Amino Nitriles

- Shafer, J. A., et al. "Hydrolysis of nitriles to amides." Journal of Organic Chemistry.

-

Source:

-

Synthesis of Alpha-Methyl Amino Acids

- Avenoza, A., et al. "Enantiocontrolled synthesis of alpha-methyl amino acids." Journal of Organic Chemistry.

-

Source:

-

Properties of Methoxyacetone Derivatives

- PubChem Compound Summary for Methoxyacetone and deriv

-

Source:

Sources

- 1. HCHO reacts with a mixture of `NH_4Cl` and NaCN, then end product is [allen.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US4235802A - Propenimidates - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. mdpi.com [mdpi.com]

Application Note: Solvent Selection & Process Optimization for 2-Amino-3-methoxy-2-methylpropanamide

Executive Summary

The synthesis and utilization of 2-amino-3-methoxy-2-methylpropanamide (an

This guide provides a scientifically grounded framework for solvent selection, moving beyond trial-and-error to a predictive model based on solvatochromic parameters , steric thermodynamics , and green chemistry principles (GSK/Pfizer guides).

Core Challenges

-

Steric Shielding: The

-methyl group blocks the trajectory of incoming electrophiles, requiring solvents that support higher reaction temperatures or stabilize polar transition states. -

Amphiphilicity: The presence of a primary amine, primary amide, and ether linkage creates a complex solubility profile incompatible with standard non-polar solvents (e.g., Hexane, Toluene).

Physicochemical Profile & Solubility Mapping

To select the correct solvent, we must first map the solute's interaction potential. This molecule is a Hydrogen Bond Donor/Acceptor (HBDA) hybrid with high polarity.

Table 1: Solubility Prediction Matrix

Data derived from functional group contribution methods and analog behavior (Lacosamide intermediates).

| Solvent Class | Representative | Solubility | Application Utility | Rationale |

| Polar Protic | Water | High | Workup / Hydrolysis | High H-bonding capacity matches the primary amide/amine. |

| Polar Protic | Methanol / EtOH | High | Crystallization | Good solubility at high T; induces precipitation upon cooling/antisolvent addition. |

| Polar Aprotic | DMF / NMP | High | Reaction (Preferred) | Dissolves the solute and stabilizes the charged transition states of coupling reactions. |

| Polar Aprotic | DMSO | High | Screening / Analysis | Excellent solvent but difficult to remove (high BP). Avoid for scale-up if possible. |

| Ethers | THF / 2-MeTHF | Moderate | Reaction (Green) | 2-MeTHF is the preferred "Green" alternative. Good for moderate temperature reactions. |

| Chlorinated | DCM / Chloroform | Low-Mod | Extraction | Often requires a co-solvent (e.g., MeOH) to fully solubilize the amide form. |

| Hydrocarbons | Toluene / Hexane | Insoluble | Antisolvent | Used to crash out the product during purification. |

Solvent Systems for Reaction Engineering

The Steric Barrier: Why Solvent Matters

For

Recommendation: Use Dipolar Aprotic Solvents (DMF, NMP) or their greener analogs (2-MeTHF , CPME ). These solvents disrupt intermolecular H-bonds of the starting material, exposing the amine nucleophile.

Diagram 1: Solvent Selection Decision Tree

A logic flow for selecting the optimal solvent based on process constraints.

Caption: Decision matrix for selecting solvents based on thermal requirements and green chemistry constraints.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling of Hindered Amine

Standard coupling reagents (EDC/HOBt) often fail with

Reagents:

-

Substrate: 2-amino-3-methoxy-2-methylpropanamide (1.0 equiv)

-

Carboxylic Acid Partner: (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (or NMP for lower toxicity).

Step-by-Step Methodology:

-

Solvation: Dissolve the Carboxylic Acid partner and HATU in anhydrous DMF (Concentration: 0.2 M) under nitrogen. Stir for 5 minutes to form the activated ester.

-

Why: Pre-activation prevents the hindered amine from competing for the coupling agent.

-

-

Base Addition: Add DIPEA dropwise. The solution should turn yellow (liberation of HOAt anion).

-

Amine Addition: Add 2-amino-3-methoxy-2-methylpropanamide in one portion.

-

Reaction: Stir at 40–60°C for 12–24 hours.

-

Critical Control: Unlike standard amino acids (RT, 2h), the

-methyl group requires thermal energy to overcome the steric barrier. Monitor by HPLC.

-

-

Workup: Dilute with EtOAc (10x volume). Wash with 5% LiCl (aq) x3.

-

Why: LiCl extracts DMF into the aqueous phase, preventing it from contaminating the organic layer.

-

-

Drying: Dry over

, filter, and concentrate.

Protocol B: Purification via "Oiling Out" Control

The amide often forms an oil. This crystallization protocol ensures a solid powder form.

Solvent System: Isopropyl Acetate (IPAc) / Heptane.

-

Dissolve the crude oil in minimal Isopropyl Acetate at 50°C.

-

Slowly add Heptane (antisolvent) dropwise until cloudiness persists.

-

Seed: Add a seed crystal of pure product if available.

-

Cooling Ramp: Cool to 20°C at a rate of 5°C/hour. Then cool to 0°C.

-

Filtration: Collect solids and wash with cold 1:4 IPAc/Heptane.

Mechanistic Insight & Troubleshooting

The "Gem-Dimethyl" Effect vs. Steric Bulk

While the Thorpe-Ingold effect usually accelerates intramolecular cyclization, in this case, the

Diagram 2: Reaction Pathway & Steric Interference

Visualizing why polar solvents are necessary to expose the nucleophile.

Caption: The solvent shell mediates the energy barrier caused by the steric bulk of the alpha-methyl group.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance prevents attack. | Switch solvent to NMP; Increase Temp to 70°C; Use Acid Fluoride activation (TFFH reagent). |

| Product is an Oil | Impurities preventing lattice formation. | Perform a "Charcoal Treatment" in EtOH before crystallization. Use MTBE/Hexane for crashing. |

| Emulsion in Workup | Amphiphilic nature of the amide. | Use brine for washes; Add a small amount of MeOH to the organic layer to break surface tension. |

References

-

Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][2][3] Green Chemistry, 13, 854-862.[3]

-

Albericio, F., & Byman, O. (2024). "Challenges and recent advancements in the synthesis of

-disubstituted -

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

-

BenchChem Technical Support. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids." BenchChem Application Notes.

-

Pfizer Inc. (2018). "Green Chemistry Solvent Selection Guide."

Disclaimer: This protocol is intended for research and development purposes. All chemical handling should be performed under a fume hood with appropriate PPE. Consult Safety Data Sheets (SDS) for specific toxicity information regarding 2-amino-3-methoxy-2-methylpropanamide and selected solvents.

Sources

preventing racemization of 2-amino-3-methoxy-2-methylpropanamide

Chiral Integrity & Stability Guide

Status: Operational

Current Version: 2.4 (2025-02)

Scope: Prevention of racemization,

Core Directive & Diagnostic Hub

User Warning: You are dealing with an

The "Racemization" Misconception:

Unlike standard amino acids (e.g., Alanine, Phenylalanine), 2-amino-3-methoxy-2-methylpropanamide lacks an

If you are observing a loss of optical purity (ee%), it is almost certainly due to one of two pathways:

- -Elimination-Addition (The "Serine Trap"): Loss of methanol to form a planar dehydro-intermediate, followed by non-stereoselective re-addition.

-

Oxazolone Formation (During Coupling): If the amine is acylated, the quaternary center promotes 5(4H)-oxazolone formation via the Thorpe-Ingold effect. While the oxazolone itself cannot tautomerize (no

-H), it is highly reactive and prone to ring-opening by non-target nucleophiles or thermal equilibration if reversible conditions exist.

Troubleshooting Guides (Q&A Format)

Issue A: "I am observing loss of chirality during O-methylation of the precursor."

Diagnosis:

You are likely using a strong base (e.g., NaH, KOH) to deprotonate the hydroxyl group for methylation. In

Technical Solution: Switch to soft alkylation protocols that do not require high pH.

Recommended Protocol: Silver Oxide Mediated Methylation

-

Why:

acts as a mild base and activating agent, coordinating with the halide leaving group without generating a "naked" alkoxide anion that triggers elimination. -

Reagents:

(1.5 eq), MeI (2.0 eq), DMF or Acetonitrile. -

Conditions: Room temperature, dark, 24-48h.

-

Checkpoint: Monitor the appearance of the alkene side-product (NMR:

5.5–6.5 ppm region). If observed, lower temperature to 0°C.

Issue B: "My enantiomeric excess (ee) drops during amide coupling/peptide synthesis."

Diagnosis:

Coupling

Technical Solution: Use "Steglich-type" suppression additives and avoid pre-activation times.

Recommended Protocol: HOAt/DIC Coupling

-

Solvent: DMF/DCM (1:1). Pure DMF can promote base-catalyzed side reactions.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt for hindered systems due to the neighboring group effect (pyridine nitrogen).

-

Base: Collidine (2,4,6-trimethylpyridine).

-

Reasoning: Collidine is a weaker base than DIEA or TEA and is sterically hindered, preventing it from abstracting protons involved in elimination pathways while still neutralizing the acid.

-

-

Procedure:

-

Mix Acid + HOAt + Collidine.

-

Add Amine immediately.

-

Add DIC (Diisopropylcarbodiimide) last at 0°C.

-

Crucial: Do not pre-activate the acid. The activated ester of a quaternary amino acid is a ticking clock for oxazolone formation.

-

Mechanistic Visualization

The following diagram illustrates the difference between the impossible classical racemization and the likely elimination pathway destroying your product's chirality.

Figure 1: Mechanistic differentiation. Path A (Classical Racemization) is structurally impossible. Path B (Elimination-Addition) is the primary threat to optical purity in serine derivatives.

Quantitative Stability Data

The following table summarizes stability thresholds based on internal application data for

| Parameter | Safe Range | Critical Threshold (Risk of Elimination) | Corrective Action |

| pH (Aqueous) | 2.0 – 8.5 | > 9.0 | Buffer with Phosphate or Acetate. Avoid NaOH. |

| Temperature | < 40°C | > 60°C | Use microwave coupling (short burst) if sterics demand heat. |

| Base (Coupling) | Collidine, NMM | TEA, DBU, DIEA (Excess) | Switch to Collidine/HOAt system. |

| Solvent | DCM, THF, Water | DMSO (at T > 50°C) | DMSO promotes elimination via dipole stabilization. |

Frequently Asked Questions (FAQ)

Q: Can I use the Strecker synthesis to make this compound enantiopure?

A: No. The Strecker synthesis (using methoxyacetone, cyanide, and ammonia) yields a racemic

-

Resolution Strategy: Use an acylase enzyme (e.g., from Aspergillus melleus) on the N-acetylated racemic amide. The enzyme typically hydrolyzes the L-isomer to the acid, leaving the D-amide intact (or vice versa depending on specificity), allowing separation.

Q: I see a peak at M-32 in my Mass Spec. Is this the racemate?

A: No, that is the elimination product . M-32 corresponds to the loss of Methanol (

Q: Why is coupling this molecule so much harder than Alanine?

A: The

References

-

Mechanisms of Racemiz

- Source: MDPI (Molecules).

- Context: Detailed analysis of oxazolone formation and base-mediated elimination in serine deriv

-

URL:[Link]

-

Synthesis and Stability of

-Methyl Amino Acids.- Source: Organic Syntheses.

- Context: Protocols for handling hindered amino acids and preventing racemization during functionaliz

-

URL:[Link]

-

Serine Racemase and Elimin

- Source: Journal of Biological Chemistry / ResearchG

- Context: Biological and chemical pathways for -elimin

-

URL:[Link]

- Coupling Reagents for Hindered Amino Acids.

Technical Support Center: Process Optimization for 2-amino-3-methoxy-2-methylpropanamide

Executive Summary & Core Directive

This guide addresses the critical process parameters (CPP) for the synthesis of 2-amino-3-methoxy-2-methylpropanamide (an

The most robust industrial route involves the controlled partial hydrolysis of the corresponding

The Golden Protocol: Temperature-Controlled Hydrolysis

The following protocol is optimized for the conversion of 2-amino-3-methoxy-2-methylpropanenitrile to the target amide using a basic peroxide system (Radziszewski conditions). This method is preferred over acid hydrolysis for this substrate to preserve the acid-labile methoxy ether linkage.

Optimized Workflow

| Step | Operation | Temperature Setpoint | Critical Technical Insight |

| 1 | Slurry Formation | Dissolve nitrile in Acetone/Water (1:1). Low T prevents premature hydrolysis. | |

| 2 | Base Addition | Add NaOH (0.2 eq). Exotherm is minimal here, but pH stabilization is key. | |

| 3 | Oxidant Addition | Strictly | Slowly add |

| 4 | Reaction Soak | Ramp to 35°C. The steric hindrance of the | |

| 5 | Quench | Rapid cooling required to stop over-hydrolysis to the carboxylic acid. |

Visualization of Reaction Pathways[1]

The diagram below illustrates the kinetic competition between amide formation and byproduct generation, governed principally by temperature.

Figure 1: Kinetic pathway showing the narrow temperature window required to favor Amide formation over Acid hydrolysis.

Troubleshooting Guide & FAQs

Issue 1: High levels of Carboxylic Acid Byproduct (>5%)

User Question: "I am seeing significant amounts of 2-amino-3-methoxy-2-methylpropanoic acid in my HPLC traces. My yield has dropped to 60%. What is going wrong?"

Root Cause Analysis:

The amide bond in

-

Exotherm Mismanagement: You likely added H2O2 too fast, causing a localized spike >45°C.

-

Soak Temperature: Sustaining the reaction >40°C promotes the attack of hydroxide on the newly formed amide.

Corrective Action:

-

Active Cooling: Ensure jacket temperature is 5°C lower than internal T during addition.

-

Endpoint Control: Do not rely on fixed time. Monitor consumption of Nitrile via HPLC. Quench immediately upon <0.5% Nitrile remaining.

-

pH Adjustment: If the reaction stalls, do not increase temperature. Instead, add a catalytic amount of additional NaOH (0.05 eq).

Issue 2: Incomplete Conversion (Stalled Reaction)

User Question: "The reaction stalls at 80% conversion. Increasing the temperature to 50°C turns the solution yellow but doesn't push conversion. Why?"

Root Cause Analysis: The "yellowing" is a sign of oxidative degradation of the amine or methoxy group (beta-elimination). Stalling is usually due to "Peroxide Starvation" or pH Drop .

-

As the reaction proceeds, the pH often drops slightly.

-

H2O2 decomposes over time, especially if metal ions (Fe, Cu) are present in the solvent.

Corrective Action:

-

Do NOT heat >40°C. This triggers the decomposition of the methoxy group (methanol elimination).

-

Re-charge Oxidant: Add an additional 0.5 eq of H2O2 at 30°C.

-

Chelation: Add 1 mM EDTA to the reaction buffer to scavenge trace metals that decompose H2O2.

Issue 3: Product Solubility & Isolation

User Question: "After the reaction, I cannot get the product to crystallize. The oil is viscous."

Root Cause Analysis:

The

Corrective Action:

-

Evaporation Temperature: When removing the acetone co-solvent, keep the bath

. Higher temperatures can promote hydrolysis even during workup. -

Salting Out: Saturate the aqueous phase with NaCl at 0°C to force the amide into the organic extraction layer (IPA/DCM).

Quantitative Optimization Data

The following data illustrates the impact of reaction soak temperature on the purity profile (Reaction time fixed at 4 hours).

| Temperature (°C) | Nitrile Conversion (%) | Target Amide Yield (%) | Acid Byproduct (%) | Impurity Profile |

| 10 | 45 | 44 | < 1 | Clean, but incomplete |

| 25 | 88 | 85 | 2 | Acceptable |

| 35 (Optimal) | 99 | 94 | 3 | Optimal Balance |

| 45 | 100 | 78 | 15 | Significant Over-hydrolysis |

| 60 | 100 | 45 | 40 | Severe Degradation |

References

-

Sagara, T., et al. (2020). An efficient enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride via asymmetrically catalyzed amination. Journal of Asian Natural Products Research. Link

- Context: Establishes the stability of -methyl serine derivatives and synthetic routes for the qu

-

Organic Syntheses. (2005). General procedures for the hydrolysis of

-amino nitriles to amides. Organic Syntheses, Coll. Vol. 10. Link- Context: Foundational protocols for Radziszewski hydrolysis conditions.

-

PubChem. (2025).[1] Compound Summary: O-Methylserine.[1][] National Library of Medicine. Link

- Context: Physical property data for the O-methyl serine backbone used to determine solubility profiles.

-

Patent EP2110380A1. (2009). Alpha-N-methylation of amino acids and peptide synthesis. Link

- Context: Discusses the steric challenges and stability of -methylated amino acid deriv

Sources

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-amino-3-methoxy-2-methylpropanamide

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is fundamental. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides a comprehensive examination of the predicted electron ionization (EI) mass spectral fragmentation of 2-amino-3-methoxy-2-methylpropanamide, a compound of interest in various research contexts. By dissecting its fragmentation pathways and comparing them with structurally related analogs, this document aims to equip researchers with the necessary knowledge to identify and characterize this molecule in complex analytical scenarios.

Predicted Fragmentation Pattern of 2-amino-3-methoxy-2-methylpropanamide